2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide
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Overview
Description
The compound “2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide” is a derivative of quinazoline, a class of organic compounds characterized by a heterocyclic dual-ring system . Quinazoline and its derivatives have been the subject of significant attention due to their wide range of biopharmaceutical activities .
Scientific Research Applications
Metal-to-Ligand Charge Transfer Applications
Compounds with metal-to-ligand charge transfer (MLCT) excited states, similar to cuprous bis-phenanthroline coordination compounds, demonstrate significant potential in photochemical and photophysical applications. Such compounds, due to their long-lived excited states at room temperature, could be explored for their potential in light-emitting devices, solar energy conversion, and as photocatalysts for various chemical reactions (Scaltrito et al., 2000).
Antimicrobial and Antioxidant Applications
Compounds with antimicrobial and antioxidant activities, like chlorogenic acid, serve crucial roles in promoting health and preserving food. Their ability to exhibit anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities highlights their potential in treating metabolic syndrome and other related disorders. Additionally, their antimicrobial properties can benefit the food industry by offering natural preservation methods for food products (Santana-Gálvez et al., 2017).
Enzymatic Remediation of Pollutants
The enzymatic approach to the remediation of various organic pollutants, where enzymes, in the presence of redox mediators, degrade recalcitrant compounds, suggests a promising application for similar chemical structures in environmental science. These processes demonstrate the potential for the bioremediation of industrial effluents and the environmental detoxification of harmful substances (Husain & Husain, 2007).
Drug Discovery and Medicinal Chemistry
Isoquinoline alkaloids, showcasing various pharmacological and biological properties, underline the importance of heterocyclic compounds in drug discovery. The ability to modulate lipid metabolism, exhibit neuroprotective, and anti-obesity effects, among others, positions similar compounds as potential candidates for developing treatments for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes (Bhadra & Kumar, 2012).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Mode of Action
Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific biological activity it exhibits .
Properties
IUPAC Name |
1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUAVUBFPYCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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